An In-depth Technical Guide to 2-(2-Hydroxyphenyl)isonicotinic Acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(2-Hydroxyphenyl)isonicotinic Acid: Synthesis, Properties, and Potential Applications
Disclaimer: The subject of this technical guide, 2-(2-Hydroxyphenyl)isonicotinic acid, is a compound with limited direct characterization in publicly accessible scientific literature. Consequently, this document presents a comprehensive overview based on established principles of organic chemistry and extrapolations from well-documented analogous structures, namely isonicotinic acid and 2-phenylpyridine derivatives. The proposed synthesis protocols and predicted properties are intended to guide future research and development efforts.
Introduction: A Novel Scaffold for Scientific Exploration
2-(2-Hydroxyphenyl)isonicotinic acid represents an intriguing molecular scaffold that marries the functionalities of a pyridinecarboxylic acid with a phenolic moiety. The isonicotinic acid core is a well-established pharmacophore, most notably as the precursor to the first-line anti-tuberculosis drug, isoniazid.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities.[1] The introduction of a 2-hydroxyphenyl group at the 2-position of the pyridine ring introduces a new dimension of structural complexity and potential for novel biological interactions and material properties. This guide aims to provide a foundational understanding of this promising, yet underexplored, molecule for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(2-Hydroxyphenyl)isonicotinic acid features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-hydroxyphenyl group at the 2-position.
Caption: Chemical structure of 2-(2-Hydroxyphenyl)isonicotinic acid.
Predicted Physicochemical Properties
The following table outlines the predicted physicochemical properties of 2-(2-Hydroxyphenyl)isonicotinic acid, derived from computational models and comparison with analogous structures.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₉NO₃ | |
| Molecular Weight | 215.21 g/mol | |
| Appearance | Likely a white to off-white solid | Based on isonicotinic acid and related compounds. |
| Melting Point | >200 °C | Expected to be a high-melting solid due to hydrogen bonding capabilities. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid and hydroxyl groups will confer some water solubility, while the aromatic rings will favor organic solvents. |
| pKa | ~4-5 (carboxylic acid), ~9-10 (phenol) | The pyridine nitrogen will be weakly basic. |
Proposed Synthesis Methodology
The synthesis of 2-(2-Hydroxyphenyl)isonicotinic acid can be strategically approached using modern cross-coupling reactions, which are well-suited for the formation of carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method for this purpose.[2][3][4][5][6]
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(2-Hydroxyphenyl)isonicotinic acid.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoisonicotinic acid (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (3.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).
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Catalyst Introduction: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Then, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.
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Workup: After cooling to room temperature, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.
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Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-starting material.
-
The base is crucial for the activation of the boronic acid in the catalytic cycle of the Suzuki reaction.[3]
-
Degassing the solvent and using an inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.
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Acidification during workup is necessary to protonate the carboxylate and facilitate the precipitation of the final product.
Potential Applications and Biological Relevance
While direct studies on 2-(2-Hydroxyphenyl)isonicotinic acid are scarce, its structural motifs suggest a range of potential applications in medicinal chemistry and materials science.
Medicinal Chemistry
The combination of the isonicotinic acid scaffold, known for its antimicrobial properties, with a phenolic group, a common feature in antioxidants and enzyme inhibitors, suggests several promising avenues for investigation:
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Antimicrobial Activity: Isonicotinic acid derivatives are foundational in the treatment of tuberculosis.[1] The introduction of a hydroxyphenyl group could modulate this activity or confer a broader spectrum of antibacterial or antifungal properties.
-
Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their ability to scavenge free radicals. The 2-hydroxyphenyl moiety could impart significant antioxidant and anti-inflammatory effects.
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Enzyme Inhibition: The pyridine carboxylic acid structure is a versatile scaffold for designing enzyme inhibitors.[7] The specific geometry and electronic properties of this molecule could make it a candidate for inhibiting various enzymes implicated in disease.
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Anticancer Potential: Derivatives of 2-phenylpyridine have shown promise as anticancer agents, potentially through the inhibition of enzymes like thioredoxin reductase, leading to increased oxidative stress and apoptosis in cancer cells.
Materials Science
The ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions makes 2-(2-Hydroxyphenyl)isonicotinic acid a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Safety and Handling
No specific toxicity data for 2-(2-Hydroxyphenyl)isonicotinic acid is available. However, based on its constituent parts, the following precautions are recommended:
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
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Toxicity: Assumed to be harmful if swallowed or inhaled. May cause skin and eye irritation. A thorough toxicological assessment is required before any in vivo studies.
Conclusion
2-(2-Hydroxyphenyl)isonicotinic acid is a largely uncharacterized molecule with significant potential for future research and development. Its unique combination of a proven pharmacophore and a versatile functional group makes it a compelling target for synthesis and evaluation in a variety of scientific disciplines. This guide provides a foundational framework for initiating such investigations, with the understanding that further experimental validation is essential to fully elucidate the properties and applications of this novel compound.
References
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Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available from: [Link]
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Beilstein Journals. Toward unidirectional switches: 2-(2-Hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives as pH-triggered pivots. Available from: [Link]
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MDPI. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Available from: [Link]
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PubChem. 2,4-Pyridinedicarboxylic acid. Available from: [Link]
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